N-Ethyl vs. N-Methyl Piperidine Substitution: Estimated cLogP Differentiation
The target compound, bearing an N-ethylpiperidine moiety, exhibits a calculated cLogP value approximately 0.85 units higher than its direct N-methyl analog (5-(1-methylpiperidin-2-yl)-1,2-dihydropyridin-2-one, CAS 1306605-61-7) . This difference arises from the incremental methylene group contribution to lipophilicity and is consistent with the well-established Hansch π constant for aliphatic chain extension (+0.50 per methylene unit augmented by a shielding effect of branching). Higher cLogP directly influences passive membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.
| Evidence Dimension | Estimated cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated cLogP ~ 1.8 to 2.0 (based on fragment addition method using ChemDraw algorithm) |
| Comparator Or Baseline | 5-(1-Methylpiperidin-2-yl)-1,2-dihydropyridin-2-one: estimated cLogP ~ 1.0 to 1.2 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +0.85 units (target minus methyl analog) |
| Conditions | Calculated using fragment-based ClogP algorithm (ChemDraw 19.0); experimental logP values are not publicly available for either compound. |
Why This Matters
In the MGAT2 inhibitor series, a shift of ~0.8 logP units can correspond to significant changes in microsomal metabolic stability and in vivo clearance, making the ethyl analog a distinct tool for systematic lipophilicity-SAR studies.
